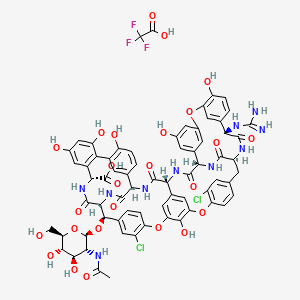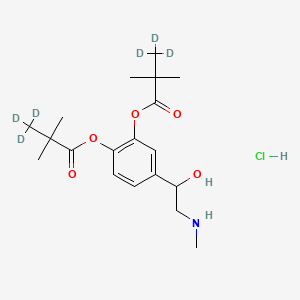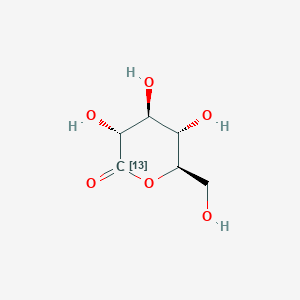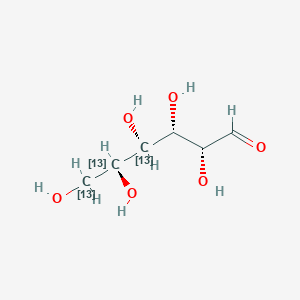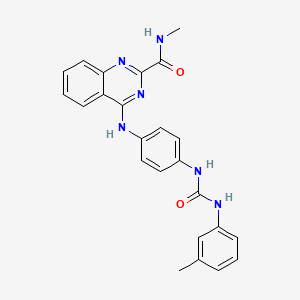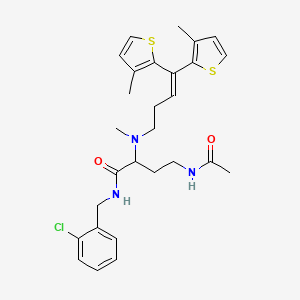
mGAT-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mGAT-IN-1 is a potent, non-selective inhibitor of gamma-aminobutyric acid (GABA) transporters. It has shown significant inhibitory activity towards mGAT3, with an IC50 value of 2.5 μM . This compound is primarily used in scientific research to study the role of GABA transporters in various physiological and pathological processes.
Méthodes De Préparation
The synthesis of mGAT-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Analyse Des Réactions Chimiques
mGAT-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
mGAT-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of GABA transport and the role of GABA transporters in various chemical processes.
Biology: It is used to investigate the physiological and pathological roles of GABA transporters in different biological systems.
Medicine: It is used in the development of new therapeutic agents targeting GABA transporters for the treatment of neurological disorders.
Industry: It is used in the development of new chemical processes and products involving GABA transporters.
Mécanisme D'action
mGAT-IN-1 exerts its effects by inhibiting the activity of GABA transporters, particularly mGAT3. This inhibition leads to an increase in the extracellular concentration of GABA, which in turn affects various physiological processes. The molecular targets of this compound include the GABA transporters, and the pathways involved include the GABAergic signaling pathway .
Comparaison Avec Des Composés Similaires
mGAT-IN-1 is unique in its high inhibitory potency towards mGAT3 compared to other similar compounds. Some similar compounds include:
mGAT2-IN-1: Another GABA transporter inhibitor with a different specificity and potency profile.
mGAT4-IN-1: A GABA transporter inhibitor with a higher specificity towards mGAT4.
This compound stands out due to its non-selective inhibition and high potency towards mGAT3, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C28H34ClN3O2S2 |
|---|---|
Poids moléculaire |
544.2 g/mol |
Nom IUPAC |
4-acetamido-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C28H34ClN3O2S2/c1-19-12-16-35-26(19)23(27-20(2)13-17-36-27)9-7-15-32(4)25(11-14-30-21(3)33)28(34)31-18-22-8-5-6-10-24(22)29/h5-6,8-10,12-13,16-17,25H,7,11,14-15,18H2,1-4H3,(H,30,33)(H,31,34) |
Clé InChI |
BYIMWNNOGMXRCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=CCCN(C)C(CCNC(=O)C)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


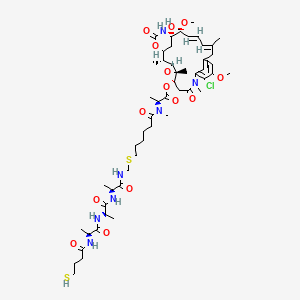
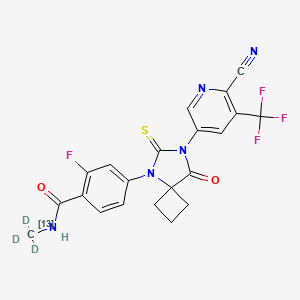
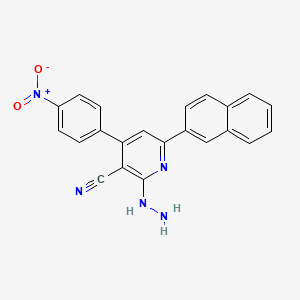
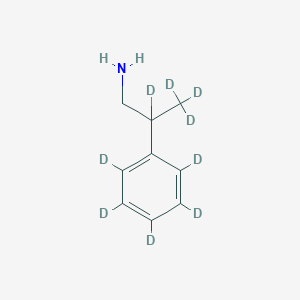
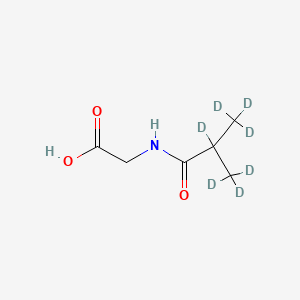
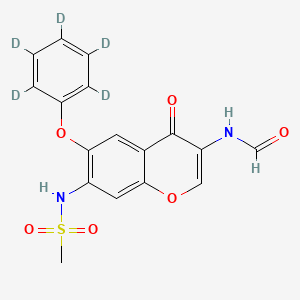
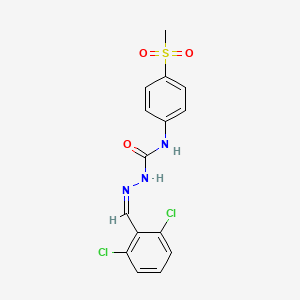
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
